molecular formula C8H6ClN3O2 B12844367 Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

Cat. No.: B12844367
M. Wt: 211.60 g/mol
InChI Key: MPDZEKWHTGZAST-UHFFFAOYSA-N
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Description

Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with a methyl ester and a chlorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate can be achieved through various methods. One efficient method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the regioselective synthesis using 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the regioselective one-step synthesis suggest potential for industrial applications. These methods offer high yields and functional group tolerance, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols. Reaction conditions often involve solvents like ethanol or acetonitrile and may require heating or microwave irradiation to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution reactions with amines can yield amino derivatives, while condensation reactions can produce fused heterocyclic compounds.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields.

Biological Activity

Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C₇H₆ClN₃O₂
  • Molecular Weight : 189.59 g/mol
  • CAS Number : 878259-99-5

The compound features a triazole ring fused with a pyridine moiety, which is known to enhance its biological activity by modulating interactions with various biological targets.

Anticancer Activity

Recent studies have shown that compounds derived from the triazolo-pyridine scaffold exhibit promising anticancer properties. For instance, a structure-activity relationship (SAR) study indicated that certain derivatives can inhibit AXL receptor tyrosine kinase function, which is implicated in cancer progression and metastasis. Inhibitors of AXL have been shown to reduce tumor growth in various cancer models .

Table 1: Summary of Anticancer Activities

CompoundTargetIC₅₀ (µM)Reference
Methyl 2-chloro-triazoloAXL receptor12
5-thioxo analoguesThymidine phosphorylase42.63
Other triazolo derivativesVEGF and MMP-9Variable

Antiviral Activity

The antiviral potential of this compound has also been explored. Compounds within this class have demonstrated activity against influenza viruses by inhibiting viral polymerase activity. For example, one study reported that certain derivatives exhibited EC₅₀ values ranging from 5 to 14 µM against various strains of influenza A and B without significant cytotoxicity .

Table 2: Antiviral Efficacy

CompoundVirus TypeEC₅₀ (µM)Reference
Methyl triazolo derivativeInfluenza A/B5 - 14
Other triazolo derivativesInfluenza A/B7 - 25

Antimicrobial Activity

In addition to its anticancer and antiviral properties, this compound has shown antimicrobial activity against various pathogens. Research indicates that modifications in the triazole ring can significantly enhance antibacterial properties against Gram-positive and Gram-negative bacteria .

Case Studies

  • Inhibition of AXL Receptor Tyrosine Kinase :
    • A study demonstrated that specific derivatives could effectively inhibit AXL signaling pathways in vitro and in vivo models of cancer. The results suggest potential for these compounds in treating cancers characterized by AXL overexpression.
  • Antiviral Mechanism :
    • In a minireplicon assay for influenza virus polymerase, certain derivatives showed IC₅₀ values as low as 12 µM. This highlights their potential as antiviral agents targeting viral replication mechanisms.

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-7(13)5-2-3-12-6(4-5)10-8(9)11-12/h2-4H,1H3

InChI Key

MPDZEKWHTGZAST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC(=NN2C=C1)Cl

Origin of Product

United States

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